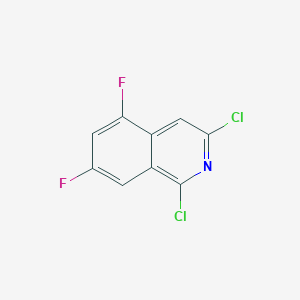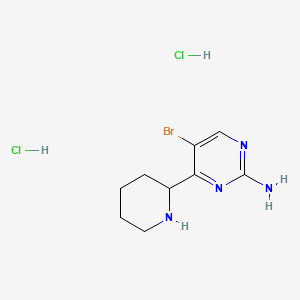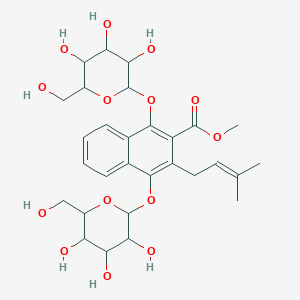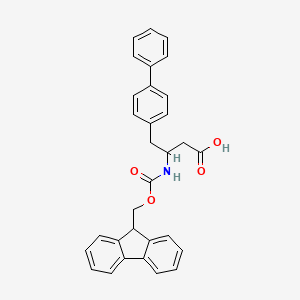![molecular formula C9H12O3 B12311261 rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)
rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido rac-(1R,5R)-3-oxaspiro[biciclo[310]hexano-2,1’-ciclobutano]-1-carboxílico, cis es un compuesto orgánico complejo que se caracteriza por su estructura espirocíclica única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido rac-(1R,5R)-3-oxaspiro[biciclo[3.1.0]hexano-2,1’-ciclobutano]-1-carboxílico, cis normalmente implica un proceso de varios pasos. Un método común es la anulación (3 + 2) de ciclopropenos con aminociclopropanos. Esta reacción puede ser catalizada por un catalizador fotoredox orgánico o de iridio bajo irradiación LED azul, dando buenos resultados para una variedad de derivados de ciclopropeno y ciclopropil anilina .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido rac-(1R,5R)-3-oxaspiro[biciclo[3.1.0]hexano-2,1’-ciclobutano]-1-carboxílico, cis puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para obtener los productos deseados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido rac-(1R,5R)-3-oxaspiro[biciclo[3.1.0]hexano-2,1’-ciclobutano]-1-carboxílico, cis tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de las interacciones enzima-sustrato y la unión proteína-ligando.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el ácido rac-(1R,5R)-3-oxaspiro[biciclo[3.1.0]hexano-2,1’-ciclobutano]-1-carboxílico, cis ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en su actividad o función. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- rac-(1R,5R)-Biciclo[3.1.0]hexano-1-carbaldehído, cis
- rac-etilo (1R,5R)-2-oxobiciclo[3.1.0]hexano-3-carboxilato
- rac-(1R,2S,5S)-biciclo[3.1.0]hexano-2-ácido carboxílico
Singularidad
Lo que diferencia al ácido rac-(1R,5R)-3-oxaspiro[biciclo[3.1.0]hexano-2,1’-ciclobutano]-1-carboxílico, cis de estos compuestos similares es su estructura espirocíclica, que imparte propiedades químicas y físicas únicas. Esta estructura puede influir en su reactividad, estabilidad e interacciones con moléculas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(11)9-4-6(9)5-12-8(9)2-1-3-8/h6H,1-5H2,(H,10,11) |
Clave InChI |
CQTJZQLJWFLJDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C3(CC3CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)
![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)
![2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12311217.png)


![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)

![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)


